molecular formula C12H14N4O4S B071868 Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate CAS No. 178880-00-7

Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate

Cat. No. B071868
M. Wt: 310.33 g/mol
InChI Key: XMFYKSLMYIDOFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazole-based compound that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In

Mechanism Of Action

The mechanism of action of Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate involves the inhibition of various enzymes and signaling pathways that are involved in the progression of various diseases. It has been shown to inhibit the activity of protein kinases, including AKT and ERK, which are involved in the growth and proliferation of cancer cells. It also inhibits the activity of NF-κB, a transcription factor that regulates the production of pro-inflammatory cytokines. Additionally, it has been shown to inhibit the production of reactive oxygen species, which are involved in the progression of neurodegenerative disorders.

Biochemical And Physiological Effects

Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and provide neuroprotective effects. Additionally, it has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate in lab experiments include its low toxicity, high selectivity towards cancer cells, and its potential applications in various fields of scientific research. However, its limitations include the need for further studies to determine its optimal dosage and potential side effects.

Future Directions

There are several future directions for the research on Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate. These include further studies on its potential applications in cancer therapy, inflammation research, and neurodegenerative disorders. Additionally, further studies are needed to determine its optimal dosage and potential side effects. Furthermore, studies on its potential applications in combination therapy with other anti-cancer agents and its potential as a drug delivery system are also needed.

Synthesis Methods

The synthesis of Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate involves the reaction of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine with ethyl chloroformate and sodium hydride in dimethylformamide. The reaction proceeds under reflux at 60°C for 8 hours, and the resulting product is purified by column chromatography.

Scientific Research Applications

Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in various fields of scientific research. In cancer research, it has shown promising results as a potential anti-cancer agent by inhibiting the growth and proliferation of cancer cells. In inflammation research, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, it has been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species.

properties

CAS RN

178880-00-7

Product Name

Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate

Molecular Formula

C12H14N4O4S

Molecular Weight

310.33 g/mol

IUPAC Name

ethyl 1-methyl-3-(pyridin-2-ylsulfamoyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H14N4O4S/c1-3-20-12(17)9-8-16(2)14-11(9)21(18,19)15-10-6-4-5-7-13-10/h4-8H,3H2,1-2H3,(H,13,15)

InChI Key

XMFYKSLMYIDOFR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN(N=C1S(=O)(=O)NC2=CC=CC=N2)C

Canonical SMILES

CCOC(=O)C1=CN(N=C1S(=O)(=O)NC2=CC=CC=N2)C

synonyms

ethyl 1-methyl-3-(pyridin-2-ylsulfamoyl)pyrazole-4-carboxylate

Origin of Product

United States

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